molecular formula C9H10BrClO B6293665 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene CAS No. 2379322-07-1

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene

Cat. No.: B6293665
CAS No.: 2379322-07-1
M. Wt: 249.53 g/mol
InChI Key: FQKZOCUAMLPNHQ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene (CAS: 1235406-58-2) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), chlorine (position 2), ethoxy (position 4), and methyl (position 5) groups. This compound is structurally significant due to its combination of electron-withdrawing halogens (Br, Cl) and electron-donating substituents (ethoxy, methyl), which influence its reactivity and physicochemical properties. It is primarily utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

1-bromo-2-chloro-4-ethoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-3-12-9-5-8(11)7(10)4-6(9)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKZOCUAMLPNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Halogenation and Alkoxylation

This approach begins with a pre-substituted benzene derivative, such as 4-methylphenol, which undergoes ethoxylation followed by halogenation. Ethoxylation is achieved via nucleophilic substitution using sodium ethoxide under reflux conditions in anhydrous ethanol. Subsequent bromination and chlorination are performed using bromine (Br₂) and sulfuryl chloride (SO₂Cl₂), respectively, in the presence of Lewis acids like iron(III) chloride to direct electrophilic substitution.

Critical considerations :

  • The ethoxy group’s strong activating nature directs incoming electrophiles to the ortho and para positions. However, steric hindrance from the methyl group at position 5 limits bromination and chlorination to position 2.

  • Temperature control during halogenation is essential to prevent over-halogenation. For example, bromination at 0–5°C minimizes di-substitution byproducts.

Friedel-Crafts Alkylation-Driven Synthesis

An alternative route involves Friedel-Crafts alkylation to install the ethoxybenzyl group early in the synthesis. As demonstrated in the preparation of structurally analogous compounds, 5-bromo-2-chlorobenzoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) and catalytic DMF. The acyl chloride then undergoes Friedel-Crafts alkylation with phenetole (4-ethoxyphenylmethane) in dichloromethane, catalyzed by silica gel-loaded aluminum trichloride (AlCl₃). Subsequent reduction and functionalization steps introduce the methyl and halogen groups.

Advantages :

  • Silica gel-supported AlCl₃ reduces catalyst aggregation, enhancing reaction efficiency and yield (91.8% in Example 1 of).

  • Solvent-free conditions during acyl chloride formation minimize side reactions.

Reaction Optimization and Process Parameters

Acyl Chloride Formation

The conversion of 5-bromo-2-chlorobenzoic acid to its acyl chloride is optimally performed with a 1:2–5 molar ratio of acid to thionyl chloride under reflux for 2–4 hours. DMF (0.5–1 mol%) catalyzes the reaction, achieving near-quantitative yields (98–99%). Excess SOCl₂ is removed via reduced-pressure distillation at 60°C to prevent side reactions in subsequent steps.

Friedel-Crafts Alkylation

Key parameters for the alkylation step:

ParameterOptimal RangeImpact on Yield/Purity
Catalyst (AlCl₃)1.05–1.5 eqHigher loading increases rate but risks over-alkylation
Temperature−20°C to −30°CLower temps improve regioselectivity
Vacuum Pressure−0.05 to −0.08 MPaEnhances phenetole incorporation
SolventDichloromethanePolar aprotic solvent stabilizes intermediates

Post-reaction workup involves sequential washing with 5% sodium bicarbonate (to neutralize residual AlCl₃) and water, followed by recrystallization in ethanol-water (3:2 v/v) to achieve ≥99% purity.

Halogenation and Methylation Strategies

Bromination and Chlorination Order

Introducing bromine before chlorine is preferred due to bromine’s lower reactivity, allowing better control over substitution patterns. For example, bromination of 4-ethoxy-5-methylbenzene using Br₂ in acetic acid at 25°C selectively yields the 1-bromo derivative, which is then chlorinated at position 2 using SO₂Cl₂.

Methyl Group Introduction

Methylation via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and AlCl₃ is feasible but risks polyalkylation. A safer alternative involves using dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions, which selectively methylates the para position relative to the ethoxy group.

Industrial-Scale Considerations

Catalyst Recycling

Silica gel-supported AlCl₃ can be recovered and reused for up to five cycles without significant activity loss, reducing costs in large-scale production.

Waste Management

Thionyl chloride byproducts (HCl and SO₂) require scrubbing with alkaline solutions, while spent AlCl₃ is neutralized with sodium bicarbonate before disposal.

Analytical and Quality Control Methods

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying purity (≥99% required for pharmaceutical intermediates). Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities such as residual dichloromethane.

Structural Confirmation

¹H NMR (400 MHz, CDCl₃) key peaks:

  • δ 1.42 (t, 3H, OCH₂CH₃)

  • δ 2.34 (s, 3H, Ar-CH₃)

  • δ 4.08 (q, 2H, OCH₂CH₃)

  • δ 7.21–7.45 (m, 3H, aromatic) .

Chemical Reactions Analysis

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethoxy and methyl groups can undergo oxidation to form corresponding alcohols or acids.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the ethoxy and methyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Positions) Key Differences
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene 1235406-58-2 Br (1), Cl (2), OCH₂CH₃ (4), CH₃ (5) Reference compound
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene 461432-23-5 Br (4), Cl (1), (4-ethoxybenzyl) (2) Ethoxy group attached via benzyl moiety
1-Bromo-4-methoxy-2-methylbenzene 27060-75-9 Br (1), OCH₃ (4), CH₃ (2) Methoxy instead of ethoxy; lacks Cl
4-Bromo-2-chloro-1-isopropoxybenzene 201849-21-0 Br (4), Cl (2), OCH(CH₃)₂ (1) Isopropoxy group; Br/Cl positions reversed

Key Observations:

Electronic Effects: The ethoxy group (OCH₂CH₃) in the target compound provides moderate electron-donating effects compared to methoxy (OCH₃) in 27060-75-9, altering reactivity in electrophilic substitution reactions .

Steric Considerations: The benzyl-substituted analog (461432-23-5) introduces bulkier substituents, which may hinder accessibility in catalytic reactions compared to the linear ethoxy group in the target compound .

Halogen Positioning :

  • Reversing Br/Cl positions (e.g., 201849-21-0) impacts regioselectivity in coupling reactions. For example, bromine at position 4 (para to isopropoxy) may favor Suzuki-Miyaura couplings over position 1 .

Physicochemical Properties

  • Boiling Point : Expected to be higher than 1-bromo-4-methoxy-2-methylbenzene due to increased molecular weight from chlorine and ethoxy groups.
  • Solubility: The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF) compared to nonpolar analogs like 27060-75-9 .

Biological Activity

1-Bromo-2-chloro-4-ethoxy-5-methylbenzene is an aromatic compound characterized by a benzene ring with bromine and chlorine substituents, along with an ethoxy group and a methyl group. This unique structure influences its biological activity, making it a subject of interest in medicinal chemistry and drug development.

The compound's reactivity is significantly affected by its substituents:

  • Bromine and Chlorine : These electron-withdrawing groups deactivate the benzene ring towards electrophilic aromatic substitution, while also allowing for potential nucleophilic substitution reactions.
  • Ethoxy Group : Acts as an electron-donating substituent, enhancing the reactivity of the aromatic system.

The mechanism of action involves interactions with various molecular targets, influenced by the compound's lipophilicity and electronic properties. The halogen atoms can participate in halogen bonding, facilitating interactions with biomolecules, which may lead to biological effects such as cytotoxicity or modulation of cellular pathways.

Anticancer Properties

Recent studies have highlighted the potential antiproliferative effects of compounds structurally related to this compound. For instance, compounds with similar halogen substitutions have demonstrated significant activity against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231).

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
Compound 9hMCF-710
Compound 9qMDA-MB-23123
CA-4 (reference)MCF-73.9

These compounds exhibit mechanisms that involve the destabilization of tubulin polymerization, leading to apoptosis in cancer cells. The interaction at the colchicine-binding site on tubulin has been confirmed through flow cytometry and confocal microscopy studies .

Other Biological Activities

Beyond anticancer properties, the compound has been explored for its potential in:

Case Studies

  • Synthesis and Biological Evaluation : A study focused on synthesizing derivatives of this compound to evaluate their biological activities. The results indicated that modifications in substituents could enhance cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that warrants further investigation .
  • Pharmacophore Development : Research into the pharmacological properties has identified this compound as a promising lead in drug discovery, particularly for developing new anticancer agents. Its ability to act as a precursor for more complex molecules expands its utility in medicinal chemistry.

Q & A

Basic: What are the optimal synthetic routes for 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene?

The synthesis of this compound typically involves multi-step functionalization of a benzene derivative. A plausible route includes:

Ethoxy and Methyl Introduction : Start with a precursor like 4-methylphenol. Protect the hydroxyl group using a methoxymethoxy (MOM) protecting group to avoid side reactions during bromination/chlorination .

Halogenation : Sequential halogenation (bromination followed by chlorination) under controlled conditions. Use Lewis acids (e.g., FeCl₃) to direct electrophilic substitution, leveraging the ethoxy group’s para-directing effect .

Deprotection : Remove the MOM group under acidic conditions (e.g., HCl in ethanol) to yield the final product.
Key Considerations : Monitor reaction temperatures (e.g., 60–80°C for bromination) and stoichiometry to avoid over-halogenation .

Advanced: How do substituent electronic effects influence regioselectivity in halogenation reactions for this compound?

The ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups dominate regiochemical outcomes:

  • Ethoxy Group : Strongly activates the benzene ring via electron donation (resonance), directing electrophiles to the para position. However, steric hindrance from the methyl group at position 5 may shift selectivity .
  • Methyl Group : A weakly activating substituent that directs meta/para substitution. In combination with ethoxy, it creates competitive directing effects, requiring computational modeling (e.g., DFT) to predict dominant pathways .
    Methodological Tip : Use low-temperature kinetic control (e.g., -20°C) to favor ethoxy-directed para-bromination, followed by chlorination at the ortho position .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR :
    • ¹H NMR : Ethoxy protons appear as a quartet (δ 1.2–1.4 ppm, CH₂CH₃) and triplet (δ 3.4–3.6 ppm, OCH₂). Methyl groups resonate near δ 2.3 ppm .
    • ¹³C NMR : Aromatic carbons adjacent to halogens show deshielding (δ 120–140 ppm) .
  • IR : Strong C-O stretching (~1250 cm⁻¹) for the ethoxy group and C-Br/C-Cl stretches (500–800 cm⁻¹) .
    Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular weight (calc. for C₉H₁₀BrClO: 265.5 g/mol) .

Advanced: How can overlapping aromatic signals in NMR be resolved for structural confirmation?

  • 2D NMR : Use HSQC and HMBC to correlate protons with carbons and identify coupling through space. For example, HMBC can link the ethoxy group’s protons to the aromatic carbon at position 4 .
  • Decoupling Experiments : Irradiate specific protons (e.g., methyl group) to simplify splitting patterns.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogs like N’-(3-Bromo-5-chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

  • Thermal Stability : Decomposes above 150°C, forming polyhalogenated byproducts. Store at -20°C in amber vials to prevent light-induced degradation .
  • pH Sensitivity : Stable in neutral to weakly acidic conditions (pH 5–7). Hydrolysis of the ethoxy group occurs under strong acidic/basic conditions (pH < 2 or > 10), yielding phenol derivatives .

Advanced: How can computational tools predict reactivity in cross-coupling reactions involving this compound?

  • DFT Calculations : Model transition states for Suzuki-Miyaura couplings. The bromine atom is more reactive than chlorine in Pd-catalyzed reactions due to lower bond dissociation energy .
  • Retrosynthetic Software : Tools like Pistachio or Reaxys can propose feasible routes using precursor scoring and template relevance heuristics .
    Example : Coupling with boronic acids at the bromine site (position 1) is predicted to proceed with >80% yield under Pd(OAc)₂ catalysis .

Basic: How is this compound used in medicinal chemistry research?

  • Pharmacophore Development : The ethoxy and halogen groups enhance lipophilicity, making it a candidate for blood-brain barrier penetration studies .
  • In Vitro Assays : Screen for antimicrobial activity using microdilution methods (e.g., MIC against S. aureus) .

Advanced: What strategies mitigate conflicting data in regiochemical outcomes during derivatization?

  • Isotopic Labeling : Use ¹³C-labeled starting materials to track substitution pathways.
  • Competitive Reaction Studies : Compare yields under varying directing group ratios (e.g., ethoxy vs. methyl dominance) .
  • Meta-Analysis : Cross-reference with structurally similar compounds like 1-Bromo-4-chloro-2-ethynylbenzene, where substituent effects are well-documented .

Basic: What are the safety protocols for handling this compound?

  • Ventilation : Use fume hoods due to volatile halogenated byproducts.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can this compound serve as a monomer in polymer chemistry?

  • Polymerization : Employ Ullmann coupling to form poly(aryl ether)s. The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF) during chain propagation .
  • Material Applications : Incorporate into conjugated polymers for optoelectronic devices, leveraging halogen-metal exchange for controlled molecular weight .

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